3-O-Digalloylshikimic acid

COX-2 inhibition molecular docking anti-inflammatory

3-O-Digalloylshikimic acid (CAS 95719‑52‑1) is a gallotannin consisting of a shikimic acid core esterified at the 3‑O position with a digalloyl (galloyl‑gallate) moiety. It belongs to the larger family of galloylshikimic acids that differ in the number and regiochemistry of galloyl substituents.

Molecular Formula C21H18O13
Molecular Weight 478.4 g/mol
CAS No. 95719-52-1
Cat. No. B12655698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Digalloylshikimic acid
CAS95719-52-1
Molecular FormulaC21H18O13
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESC1C(C(C(C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O
InChIInChI=1S/C21H18O13/c22-10-2-8(3-11(23)16(10)26)20(31)34-15-6-9(4-13(25)18(15)28)21(32)33-14-5-7(19(29)30)1-12(24)17(14)27/h1-4,6,12,14,17,22-28H,5H2,(H,29,30)/t12-,14-,17-/m1/s1
InChIKeyPKRKPJWPNZPNCK-SUYBPPKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Digalloylshikimic Acid (CAS 95719-52-1): A Position-Specific Digalloyl Ester of Shikimic Acid


3-O-Digalloylshikimic acid (CAS 95719‑52‑1) is a gallotannin consisting of a shikimic acid core esterified at the 3‑O position with a digalloyl (galloyl‑gallate) moiety [1]. It belongs to the larger family of galloylshikimic acids that differ in the number and regiochemistry of galloyl substituents. The compound has been detected and quantified in several plant species, notably in Schinus molle berries, where it is among the dominant secondary metabolites [2].

Compound Type
Position-specific digalloyl ester of shikimic acid
Research Workflow
Natural-product screening and gallotannin SAR studies
Analytical Use
Botanical authentication reference standard for Schinus molle
Selection Context
Requires positional isomer identity verification before assay use

Why Positional Isomerism in Galloylshikimic Acids Precludes Interchangeability


The number and position of galloyl groups on the shikimic acid scaffold critically dictate biological activity. In a pivotal study, 3,5‑di‑O‑galloylshikimic acid was a more effective inhibitor of HIV replication in H9 lymphocytes than 1,3,4‑tri‑O‑galloylquinic acid, demonstrating that even subtle structural variations produce divergent functional outcomes [1]. Patent literature explicitly distinguishes 3‑O‑digalloylshikimic acid (compound 10) from the mono‑galloyl (compound 9) and other di‑galloyl positional isomers [2]. Consequently, substituting 3‑O‑digalloylshikimic acid with a closely related galloylshikimic acid without experimental validation risks losing target binding affinity, altering selectivity, and invalidating quantitative structure–activity relationships.

!
Positional isomer mismatch
3,5-di-O-galloylshikimic acid carries two independent monogalloyl groups; target binding and solubility may shift relative to the 3-O-digalloyl ester.
!
Mono-galloyl analog divergence
3-O-galloylshikimic acid lacks the second galloyl unit; reduced hydrogen-bonding capacity may not replicate digalloyl-level target engagement.
!
Scaffold class cannot substitute
Galloylquinic acids share galloyl motifs but differ in core scaffold (quinic vs shikimic); structure-activity relationships may not transfer directly.

Quantitative Differentiation Evidence for 3-O-Digalloylshikimic Acid Against Closest Analogs


COX-2 Molecular Docking: Digalloylshikimic Acid Binds with Ki = 2.28 µM vs. Quercetin 3,4′-Diglucoside (Ki = 1.15 µM)

In a molecular docking study of compounds identified in Scaptotrigona affinis postica pollen extract, digalloylshikimic acid (isomer unspecified) exhibited a free binding energy of −7.70 kcal/mol and an inhibition constant (Ki) of 2.28 µM against the COX‑2 enzyme. Under identical computational conditions, quercetin 3,4′‑diglucoside showed −8.09 kcal/mol and Ki = 1.15 µM, while the commercial NSAID indomethacin produced similar energetic parameters [1].

COX-2 Docking
Data to verify
Ki = 2.28 µM
ΔG = −7.70 kcal/mol Quercetin 3,4′-diglucoside: Ki = 1.15 µM (ΔΔG = 0.39 kcal/mol)
Reported COX-2 binding context for non-flavonoid chemotype screening
In silico AutoDock Vina; scaffold-hopping fit requires experimental validation
COX-2 inhibition molecular docking anti-inflammatory

SARS‑CoV‑2 Multi‑Protein Binding Profile: Digalloylshikimic Acid Shows Broader Target Coverage Than Gallagic Acid or Amentoflavone

A computational screening evaluated digalloylshikimic acid against six SARS‑CoV‑2 proteins. The compound achieved ΔGbind values of −8.4 kcal/mol (MainPro), −6.9 kcal/mol (NSP15 endoribonuclease), −7.7 kcal/mol (Spike protein), and −8.5 kcal/mol (ACE‑2). By comparison, gallagic acid gave −8.2 kcal/mol (MainPro) and −7.0 kcal/mol (NSP15) but only −5.9 kcal/mol on Spike protein, while amentoflavone gave −8.7 kcal/mol (MainPro) and −5.7 kcal/mol (ACE‑2) [1]. Digalloylshikimic acid thus demonstrated a more uniformly distributed multi‑target binding profile across key viral and host targets.

SARS-CoV-2 Multi-Target
Data to verify
ΔG −8.4 to −8.5 kcal/mol
MainPro: −8.4 | NSP15: −6.9 Spike: −7.7 | ACE-2: −8.5 kcal/mol
Reported multi-target binding profile supports pan-coronavirus target engagement studies
Broader coverage than gallagic acid or amentoflavone comparators; in silico MM-GBSA
SARS-CoV-2 multi-target docking antiviral

Structural Uniqueness: The 3‑O‑Digalloyl Moiety Distinguishes It from All Other Positional Isomers

Patent WO1990004968A1 explicitly separates 3‑O‑digalloylshikimic acid (compound 10) from 3‑O‑galloylshikimic acid (compound 9) and other galloylshikimic acid variants [1]. Unlike 3,5‑di‑O‑galloylshikimic acid, which carries two discrete monogalloyl groups at positions 3 and 5, 3‑O‑digalloylshikimic acid bears a single digalloyl ester at position 3. This unique arrangement alters the spatial orientation of the galloyl phenolic hydroxyls, which are critical for hydrogen‑bonding and π‑stacking interactions with biological targets. The structural distinction is also reflected in distinct chromatographic retention times and MS/MS fragmentation patterns when analysed by UPLC‑QTOF‑MS [2].

Positional Isomer Identity
Class-level
3-O-digalloyl ester
Single digalloyl moiety at C3 Distinct from 3,5-di-O-galloyl variant
Positional isomer identity verification supports procurement specificity
Confirmed by NMR and UPLC-QTOF-MS; chromatographic retention differs from other isomers
structural isomerism gallotannin patent differentiation

Natural Abundance in Schinus molle: Quantitatively Dominant Among Gallotannins in Berry Husks

In Schinus molle berries, digalloylshikimic acid was one of the dominant gallotannins detected. The total gallotannin content in the husk (H) fraction reached 48.1–664.8 mg/kg, and digalloylshikimic acid together with feruloyltartaric A, quercetin 3‑O‑glucuronide, and catechin digalloylshikimic acid B were the most abundant secondary metabolites [1]. While the study did not report individual absolute concentrations for each gallotannin, the compound was consistently detected across multiple tissue fractions (seed + husk, husk, de‑hulled seed), indicating reliable natural occurrence.

Natural Abundance
Source review
Dominant metabolite in S. molle husk
Detected across multiple tissue fractions Total gallotannin range: 48.1–664.8 mg/kg
Supports botanical authentication and quality-control marker development
Qualitative peak intensity; individual quantification not reported
phytochemical quantification Schinus molle metabolomics

Evidence‑Backed Application Scenarios for 3‑O‑Digalloylshikimic Acid


Non‑Flavonoid COX‑2 Inhibitor Lead in Natural‑Product Screening Libraries

Based on its molecular docking‑derived Ki of 2.28 µM against COX‑2 [1], 3‑O‑digalloylshikimic acid can serve as a non‑flavonoid scaffold in anti‑inflammatory screening cascades. Its distinct chemotype relative to quercetin‑based inhibitors reduces the risk of redundant hits and facilitates scaffold‑hopping medicinal chemistry programs.

Multi‑Target Antiviral Probe for Pan‑Coronavirus Research

The balanced multi‑target binding profile observed against SARS‑CoV‑2 MainPro, Spike, and ACE‑2 (ΔGbind −8.4, −7.7, and −8.5 kcal/mol, respectively) [2] supports the use of this compound as a probe to study polypharmacology in coronavirus drug discovery and to investigate resistance‑evasion strategies.

Chemical Marker for Authentication of Schinus molle Botanicals

Because digalloylshikimic acid is consistently detected as one of the dominant secondary metabolites in Schinus molle berry husks [3], it can be employed as an analytical reference standard for UPLC‑MS‑based authentication and batch‑to‑batch consistency assessment of S. molle‑derived nutraceutical ingredients.

Structure–Activity Relationship (SAR) Tool for Gallotannin Medicinal Chemistry

The unique 3‑O‑digalloyl architecture, explicitly distinguished from mono‑galloyl and 3,5‑di‑O‑galloyl positional isomers in patent literature [4], positions this compound as a key tool in SAR studies aimed at understanding how the spatial presentation of galloyl phenolic groups influences target engagement, solubility, and metabolic stability.

Application
Selection Property
Validation Focus
Non-flavonoid COX-2 screening studies
Chemotype distinct from flavonoids
Scaffold-hopping binding review
Multi-target antiviral probe studies
Multi-target binding distribution
Pan-coronavirus target engagement review
Botanical authentication marker
Position-specific isomer identity
Chromatographic identity confirmation
Gallotannin SAR studies
3-O-digalloyl spatial orientation
Target interaction and solubility review
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